Etravirine

HIV resistance NNRTI comparative efficacy treatment-naïve

Etravirine (TMC125) is a second-generation NNRTI uniquely differentiated for HIV-1 resistance research. Its flexible binding conformation retains activity against common NNRTI mutations (K103N, Y181C) that compromise first-generation agents, while its distinct 17-mutation DUET-trial resistance profile makes it an essential benchmark for next-generation inhibitor development. Clinically validated with 56–62% viral suppression in salvage therapy, significantly lower neuropsychiatric AEs versus efavirenz (6.3% vs 21.5%, P=0.011), and a neutral total-cholesterol effect, it is the compound of choice for resistance-mechanism studies, neurotoxicity screening, and metabolic profiling.

Molecular Formula C20H15BrN6O
Molecular Weight 435.3 g/mol
CAS No. 269055-15-4
Cat. No. B1671769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtravirine
CAS269055-15-4
Synonyms4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-benzonitrile
benzonitrile, 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-
etravirine
Intelence
R165335
TMC 125
TMC-125
TMC125 cpd
Molecular FormulaC20H15BrN6O
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
InChIInChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
InChIKeyPYGWGZALEOIKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etravirine (CAS 269055-15-4) Technical Baseline: Procurement-Grade Second-Generation NNRTI


Etravirine (TMC125) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection in treatment-experienced adult patients and pediatric patients weighing at least 10 kg [1]. Unlike first-generation NNRTIs, etravirine exhibits a flexible binding conformation that enables antiviral activity against HIV-1 strains harboring common NNRTI resistance-associated mutations (RAMs) [1]. The compound is commercially available as a powder reference standard with purity specifications typically exceeding 98% by HPLC, a melting point of 262-265°C, and recommended long-term storage at -20°C . For research and development applications, etravirine serves as a critical tool compound for studying NNRTI resistance mechanisms, structure-activity relationships, and next-generation inhibitor design.

Etravirine (CAS 269055-15-4) Procurement Rationale: Why In-Class Substitution Is Contraindicated


Generic substitution among NNRTIs is pharmacologically unsound due to divergent resistance mutation profiles, toxicity signatures, and metabolic pathways. First-generation agents efavirenz and nevirapine are compromised by single-point mutations (e.g., K103N, Y181C) that confer high-level resistance, whereas etravirine retains activity against many such variants [1]. Conversely, etravirine has its own distinct set of 17 resistance-associated mutations identified in the DUET trials [1]. Clinically, etravirine demonstrates a markedly lower incidence of neuropsychiatric adverse events compared to efavirenz (6.3% vs. 21.5%, P=0.011), precluding direct substitution for tolerability reasons [2]. Furthermore, the induction potential of efavirenz on CYP3A4 can reduce etravirine exposure if co-administered without appropriate dosing separation, creating a pharmacokinetic barrier to seamless interchange [3]. These non-overlapping resistance patterns, divergent safety profiles, and metabolic liabilities mandate compound-specific procurement for any research or clinical application requiring predictable antiviral activity.

Etravirine (CAS 269055-15-4) Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Etravirine vs. Efavirenz: Resistance Emergence in Treatment-Naïve Patients

In the SENSE trial, a head-to-head comparison of etravirine 400 mg once daily versus efavirenz in treatment-naïve patients, etravirine demonstrated a significantly lower rate of treatment-emergent resistance among virologic failures [1]. Specifically, 0 of 4 patients with virologic failure in the etravirine arm developed any drug resistance mutations, whereas 3 of 7 patients failing efavirenz developed treatment-emergent resistance to nucleoside analogues and/or non-nucleosides [1].

HIV resistance NNRTI comparative efficacy treatment-naïve virologic failure

Etravirine vs. Efavirenz: Neuropsychiatric Tolerability Differentiation

The SENSE trial directly compared the prevalence of ongoing neuropsychiatric adverse events between etravirine and efavirenz at 48 weeks [1]. Etravirine was associated with a substantially lower rate of persistent neuropsychiatric toxicity [1].

CNS tolerability adverse events NNRTI safety neuropsychiatric

Etravirine vs. Efavirenz: Differential Impact on Serum Lipid Profile

In the SENSE trial lipid sub-study, efavirenz use was associated with a significantly greater elevation in total cholesterol compared to etravirine, which served as the reference with no increase [1].

metabolic safety dyslipidemia NNRTI comparison lipid profile

Etravirine vs. First-Generation NNRTIs: Retained Binding Affinity in Mutant HIV-1 RT

Molecular modeling studies evaluated the percentage decrease in binding affinity for NNRTIs against clinically relevant HIV-1 reverse transcriptase (RT) mutants [1]. Against the K103S mutant, etravirine exhibited a smaller reduction in binding affinity compared to efavirenz and rilpivirine, indicating superior retention of target engagement [1].

binding affinity HIV-1 reverse transcriptase resistance mutations structural biology

Etravirine vs. Efavirenz: Virologic Response Following Prior NNRTI Failure

In the DUET-1 and DUET-2 trials, which enrolled patients with documented NNRTI resistance, the addition of etravirine to an optimized background regimen significantly improved virologic suppression rates compared to placebo [1].

treatment-experienced salvage therapy DUET trials virologic suppression

Etravirine vs. Rilpivirine: Differential Susceptibility in Multidrug-Resistant HIV-1 Isolates

In a panel of multidrug-resistant (MDR) HIV-1 isolates collected from the PRESTIGIO Registry, etravirine demonstrated a higher rate of retained phenotypic susceptibility compared to the second-generation NNRTI rilpivirine [1].

multidrug resistance salvage therapy phenotypic susceptibility NNRTI comparison

Etravirine (CAS 269055-15-4) Application Scenarios: Where Procurement Is Evidence-Driven


Resistance Mechanism Studies in NNRTI-Experienced HIV-1 Models

Etravirine is the compound of choice for investigating resistance mechanisms in HIV-1 variants harboring first-generation NNRTI mutations. Its retained binding affinity against K103S (-5.7% reduction vs. wild-type, compared to -10.5% for efavirenz and -20.8% for rilpivirine) [1] makes it a critical probe for dissecting the structural basis of NNRTI cross-resistance. This application is directly supported by the quantitative binding data differentiating etravirine from other NNRTIs.

Comparator Arm in Novel NNRTI Development Programs

Given its distinct resistance profile (17 unique RAMs identified in DUET trials) and proven efficacy in salvage therapy (56-62% viral suppression at week 24) [1], etravirine serves as an essential benchmark comparator in the preclinical and clinical development of next-generation NNRTIs. Procurement is justified when a development program requires a clinically validated, second-generation NNRTI with a well-characterized resistance barrier against which novel candidates can be measured.

CNS Safety Pharmacology and Neurotoxicity Screening

Etravirine's established differential CNS tolerability profile—6.3% ongoing neuropsychiatric adverse events versus 21.5% for efavirenz (P=0.011) [1]—positions it as a valuable reference compound for in vitro and in vivo neurotoxicity screening assays. Researchers investigating NNRTI-associated CNS penetration or neuropsychiatric adverse event mechanisms can use etravirine as a comparator with a lower intrinsic CNS side-effect liability.

Metabolic and Lipid Pathway Interaction Studies

The SENSE trial lipid sub-study established that etravirine exerts a neutral effect on total cholesterol (0 mmol/L change), whereas efavirenz significantly elevates total cholesterol by +0.611 mmol/L (P<0.001) [1]. This quantitative differentiation makes etravirine an ideal tool compound for in vitro and in vivo studies investigating the molecular mechanisms underlying NNRTI-induced dyslipidemia and for screening novel candidates with improved metabolic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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